![molecular formula C11H9BrN2O B1439224 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1171762-40-5](/img/structure/B1439224.png)
3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the family of pyrazole derivatives. It is a colorless solid with a molecular weight of 253.12 g/mol, and a melting point of 87-89°C. This compound has several applications in scientific research, including its use as a substrate in the synthesis of novel drugs, its ability to act as a catalyst in organic reactions, and its potential use as a bioregulator.
Scientific Research Applications
Solvatochromic and Crystallographic Studies
3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been the subject of detailed X-ray diffraction analysis and photophysical studies, showcasing its solvatochromic behavior in various solvents. This compound's emission spectrum and solvatochromic shifts provide valuable insights into its structural and photophysical attributes (Singh et al., 2013).
Synthesis and Structural Characterization
The synthesis and crystallographic analysis of N-Substituted Pyrazolines, including variants of pyrazole-1-carbaldehyde, have been explored, offering a glimpse into the dihedral angles and molecular conformations that define their structural uniqueness (Loh et al., 2013).
Antimicrobial Activity and Chitosan Derivatives
Notable research has been conducted on the antimicrobial properties of heteroaryl pyrazole derivatives, such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde. These compounds, upon reacting with chitosan to form Schiff bases, have been tested against a range of bacterial and fungal strains, revealing the dependency of antimicrobial activity on the specific Schiff base moiety (Hamed et al., 2020).
properties
IUPAC Name |
5-(3-bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-2-3-8(4-10(7)12)11-9(6-15)5-13-14-11/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTLCIBOLKTOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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